molecular formula C12H15NO3 B13507014 4-Acetamido-4-phenylbutanoic acid

4-Acetamido-4-phenylbutanoic acid

Cat. No.: B13507014
M. Wt: 221.25 g/mol
InChI Key: XFJWBRGGCPVSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-4-phenylbutanoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of butanoic acid, featuring an acetamido group and a phenyl group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-4-phenylbutanoic acid typically involves the acylation of 4-aminobutanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-oxo-4-phenylbutanoic acid.

    Reduction: Formation of 4-amino-4-phenylbutanoic acid.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Acetamido-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Acetamido-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic regions of proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-4-phenylbutanoic acid: Unique due to the presence of both acetamido and phenyl groups.

    4-Amino-4-phenylbutanoic acid: Lacks the acetamido group, affecting its chemical reactivity and biological activity.

    4-Oxo-4-phenylbutanoic acid: Contains a ketone group instead of an acetamido group, leading to different chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-acetamido-4-phenylbutanoic acid

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(7-8-12(15)16)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)

InChI Key

XFJWBRGGCPVSSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.